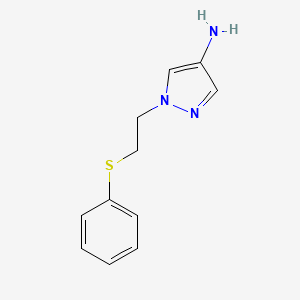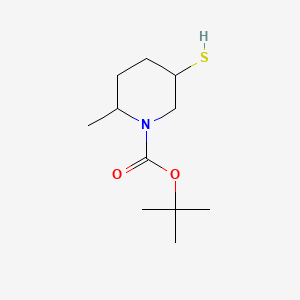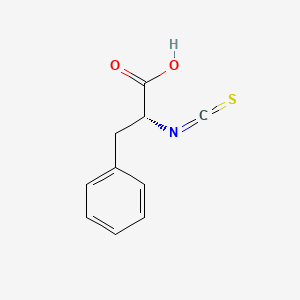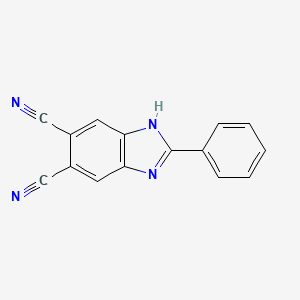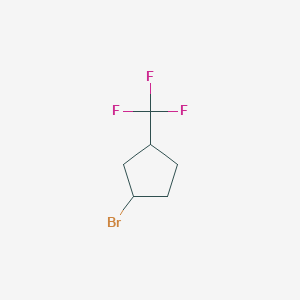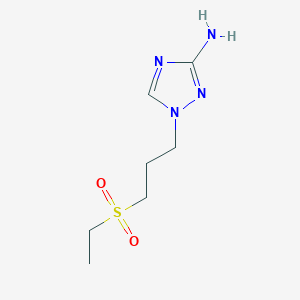
2-((Azetidin-3-yloxy)methyl)-4-ethylmorpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((Azetidin-3-yloxy)methyl)-4-ethylmorpholine is a heterocyclic compound that contains both azetidine and morpholine rings. These structures are known for their significant roles in medicinal chemistry due to their unique chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Azetidin-3-yloxy)methyl)-4-ethylmorpholine can be achieved through various synthetic routes. One common method involves the aza Paternò–Büchi reaction, which is a [2 + 2] photocycloaddition reaction between an imine and an alkene component. This reaction is efficient for synthesizing functionalized azetidines, although it has inherent challenges.
Another method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates. This method is simple and efficient, yielding functionalized 3-substituted 3-(acetoxymethyl)azetidines.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
2-((Azetidin-3-yloxy)methyl)-4-ethylmorpholine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine for catalysis, as seen in the synthesis of 3-pyrrole-substituted 2-azetidinones, and various boronic acids for Suzuki–Miyaura cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the aza-Michael addition yields functionalized 3-substituted 3-(acetoxymethyl)azetidines.
Wissenschaftliche Forschungsanwendungen
2-((Azetidin-3-yloxy)methyl)-4-ethylmorpholine has several scientific research applications:
Chemistry: It is used in the synthesis of novel heterocyclic compounds.
Biology: It serves as a building block for biologically active molecules.
Medicine: It is a key component in the development of new pharmaceuticals, particularly antibiotics.
Industry: It is used in the production of high-quality reference standards for pharmaceutical testing.
Wirkmechanismus
The mechanism of action of 2-((Azetidin-3-yloxy)methyl)-4-ethylmorpholine involves its interaction with specific molecular targets and pathways. The azetidine ring is known to exhibit various biological activities, which are mediated through its interaction with enzymes and receptors in the body. The exact molecular targets and pathways involved are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[(Azetidin-3-yloxy)methyl]-1,3-thiazole: This compound shares the azetidine ring but has a thiazole ring instead of a morpholine ring.
3-Pyrrole-substituted 2-azetidinones: These compounds have a pyrrole ring attached to the azetidine ring.
Uniqueness
2-((Azetidin-3-yloxy)methyl)-4-ethylmorpholine is unique due to the presence of both azetidine and morpholine rings, which confer distinct chemical and biological properties. This dual-ring structure makes it a versatile compound in various scientific research applications.
Eigenschaften
Molekularformel |
C10H20N2O2 |
|---|---|
Molekulargewicht |
200.28 g/mol |
IUPAC-Name |
2-(azetidin-3-yloxymethyl)-4-ethylmorpholine |
InChI |
InChI=1S/C10H20N2O2/c1-2-12-3-4-13-10(7-12)8-14-9-5-11-6-9/h9-11H,2-8H2,1H3 |
InChI-Schlüssel |
NKCARFNEOVZPPU-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CCOC(C1)COC2CNC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




